PF 9366-Bio-X

Overview

Description

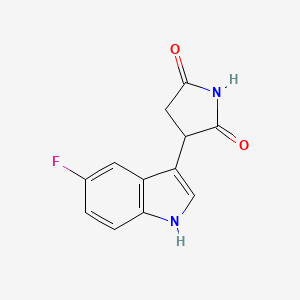

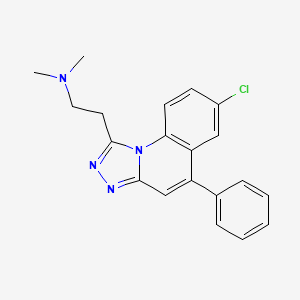

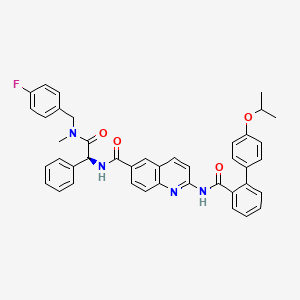

PF 9366-Bio-X, also known as PF-9366, is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .

Synthesis Analysis

PF-9366 is identified as a Mat2A inhibitor that binds an allosteric site on Mat2A, which overlaps with the binding site for the Mat2A regulator, Mat2B . This binding results in increased substrate affinity and decreased enzyme turnover .Molecular Structure Analysis

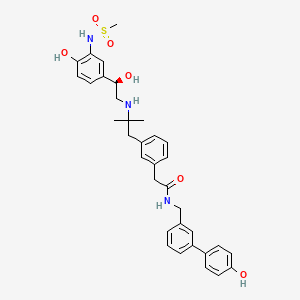

The molecular formula of PF 9366-Bio-X is C20H19ClN4 . The InChI representation isInChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 . The Canonical SMILES representation is CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 . Chemical Reactions Analysis

PF-9366 inhibits cellular SAM production in a Mat2B-competitive manner . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .Physical And Chemical Properties Analysis

PF 9366-Bio-X has a molecular weight of 350.8 g/mol . It has a XLogP3-AA of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 33.4 Ų . The heavy atom count is 25 .Scientific Research Applications

Application in Cancer Research

- Summary of the Application: PF-9366 is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform . It has been used in research to study its effects on mixed-lineage leukemia (MLL) .

- Methods of Application or Experimental Procedures: In the study, researchers used a human CRISPR/Cas9-MLL-rearranged leukemia model to evaluate the role of MAT2A . They used PF-9366, a new MAT2A inhibitor, and small interfering (si) RNA-mediated knockdown of MAT2A .

- Results or Outcomes: The study found that MAT2A is significantly overexpressed in their CRISPR/Cas9-MLL model compared to healthy controls . They detected an MLL-specific enhanced response to PF-9366 . The inhibition of MAT2A led to alteration of the proliferation, viability, differentiation, apoptosis, cell cycling, and histone methylation . The combinational treatment of PF-9366 with chemotherapy or targeted therapies against the SAM-dependent methyltransferases, disruptor of telomeric silencing 1 like (DOT1L) and protein arginine methyltransferase 5 (PRMT5), revealed even more pronounced effects . Therefore, the study suggests that PF-9366 could potentially improve the treatment of poor prognosis MLL-rearranged leukemia .

Application in Lung Carcinoma Research

- Summary of the Application: PF-9366 is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform . It has been used in research to study its effects on lung carcinoma, specifically H520 lung carcinoma cells .

- Methods of Application or Experimental Procedures: In the study, researchers used H520 lung carcinoma cells and treated them with PF-9366 . The cells were seeded at a concentration of 15,000 cells per well for 6-h incubation with PF-9366 and 4,000 cells per well for 72-h incubation with PF-9366 in 96-well plates in 200 μL of growth medium .

- Results or Outcomes: The study found that PF-9366 inhibits cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells . PF-9366 is more potent in Huh-7 cells against SAM synthesis, with an IC50 of 255 nM, and also suppresses the proliferation of cells with an IC50 of 10 μM .

Application in Hepatocellular Carcinoma Research

- Summary of the Application: PF-9366 is a human methionine adenosyltransferase 2A (Mat2A) inhibitor . It has been used in research to study its effects on hepatocellular carcinoma, specifically Huh-7 cells .

- Methods of Application or Experimental Procedures: In the study, researchers used Huh-7 cells and treated them with PF-9366 . The cells were seeded at a concentration of 15,000 cells per well for 6-h incubation with PF-9366 and 4,000 cells per well for 72-h incubation with PF-9366 in 96-well plates in 200 μL of growth medium .

- Results or Outcomes: The study found that PF-9366 inhibits cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 255 nM in Huh-7 cells . PF-9366 also suppresses the proliferation of cells with an IC50 of 10 μM .

Safety And Hazards

properties

IUPAC Name |

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLASWLQCMKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF 9366-Bio-X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)